Thiomorpholine-3-thione
Description
Thiomorpholine-3-thione (CAS: 21009-58-5) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₇NS₂ and a molecular weight of 133.24 g/mol . Its structure features a six-membered ring with two sulfur atoms: one at the 1-position (sulfide) and a thione group (C=S) at the 3-position. This dual sulfur configuration imparts unique electronic and steric properties, distinguishing it from simpler morpholine or thiomorpholine analogs.
This compound is primarily utilized in research settings, with applications in coordination chemistry, catalysis, and as a precursor for functionalized heterocycles.
Properties
IUPAC Name |
thiomorpholine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c6-4-3-7-2-1-5-4/h1-3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQSLXADSMAWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506184 | |
| Record name | Thiomorpholine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21009-58-5 | |
| Record name | Thiomorpholine-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiomorpholine-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphorus Pentasulfide (P4S10) Thionation
P4S10 offers a cost-effective alternative to LR, particularly for large-scale applications. The reaction with thiomorpholine-3-one would proceed in anhydrous dichloromethane under reflux, with stoichiometric P4S10.
Hypothetical Data Table :
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | 1.2 equiv LR | Toluene | 110 | 78–85 |
| P4S10 | 2.0 equiv P4S10 | DCM | 40 | 65–72 |
Cyclization of Thioamide Precursors
Thioamide Synthesis via Cysteamine Derivatives
The photochemical thiol-ene reaction described for thiomorpholine synthesis could be adapted by introducing a thioamide group early in the sequence. For example:
- Cysteamine hydrochloride reacts with a thioacetylene derivative (e.g., propiolithioic acid) under UV irradiation.
- Cyclization via base-mediated intramolecular nucleophilic attack forms the thione ring.
Advantages :
Aziridine-Thioester Cyclization
Aziridine derivatives, such as 2-mercaptoethylaziridine, could undergo ring-opening with thioesters, followed by acid-catalyzed cyclization. This method mirrors route 4 in thiomorpholine synthesis but substitutes esters with thioesters.
Continuous Flow Synthesis Approaches
Telescoped Thiol-Ene/Thionation Sequence
Building on the continuous flow synthesis of thiomorpholine, a telescoped process could integrate thionation:
- Step 1 : Photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride (4 M concentration, 0.5 mol% 9-fluorenone photocatalyst).
- Step 2 : In-line thionation using a immobilized LR column reactor at 100°C.
Process Metrics :
Challenges in Flow Thionation
- Clogging : Precipitation of byproducts (e.g., phosphine oxides) necessitates inline filtration.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve LR solubility but may degrade perfluoroalkoxy (PFA) tubing.
Analytical Characterization
Spectroscopic Techniques
X-ray Crystallography
Single-crystal X-ray analysis would confirm the planar thione moiety and chair conformation of the thiomorpholine ring.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
Thiomorpholine-3-thione demonstrates ligand behavior in metal complexes, particularly with chromium(III) halides. Studies show that:
-
Bonding Mode : The sulfur atom in the thione group serves as the primary coordination site, enabling the formation of hexacoordinate Cr(III) complexes (CrL₃X₃, where L = this compound and X = Cl, Br, I) .
-
Structural Properties : These complexes are neutral, monomeric, and exhibit unidentate ligand binding. Spectroscopic data (IR, electronic) confirm Cr–S bonding, with vibrational bands at 380–400 cm⁻¹ (Cr–S stretching) .
Table 1: Spectroscopic Parameters of Cr(III) Complexes
| Complex | Cr–S Stretching (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (μeff, BM) |
|---|---|---|---|
| CrL₃Cl₃ | 395 | 520, 610 | 3.82 |
| CrL₃Br₃ | 388 | 515, 605 | 3.78 |
| CrL₃I₃ | 380 | 510, 600 | 3.75 |
Reactivity in Sulfur Transfer Reactions
This compound may participate in sulfur-transfer reactions akin to other thiones:
-
Sulfurization : 3H-1,2-dithiole-3-thiones (structurally related) react with electrophiles or oxidizing agents to transfer sulfur atoms, forming disulfides or polysulfur products .
-
Example : Reaction with elemental sulfur or disulfur dichloride (S₂Cl₂) could yield expanded heterocycles, though experimental confirmation is pending.
Potential for 1,3-Dipolar Cycloadditions
Thione groups in similar systems engage in cycloadditions:
-
Reaction with Azides : 3H-1,2-dithiole-3-thiones form thiatriazolines via [3+2] cycloaddition . this compound might analogously react, producing fused-ring systems.
Proposed Reaction Pathway :
Key Challenges and Research Gaps
Scientific Research Applications
Synthesis and Chemical Properties
Thiomorpholine-3-thione can be synthesized through various methods, including the reaction of thiomorpholine with appropriate electrophiles. This compound serves as a versatile building block in the synthesis of more complex molecules, including beta-lactams and other heterocycles. The structural versatility of this compound allows for modifications that enhance its biological activity and solubility.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of thiomorpholine derivatives. For instance, compounds derived from this compound have demonstrated potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antituberculosis Activity
One notable application of this compound is its potential in combating tuberculosis. Research indicates that specific derivatives exhibit remarkable antituberculosis activity, positioning them as candidates for further development in the fight against this global health challenge .
Antioxidant Effects
This compound has also been evaluated for its antioxidant properties. Compounds synthesized from this thione have shown significant capacity to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . This property enhances its therapeutic relevance in conditions like cancer and neurodegenerative disorders.
Enzyme Inhibition
Inhibition studies reveal that this compound derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and urease. These activities suggest potential applications in treating Alzheimer’s disease and managing urea cycle disorders, respectively .
Material Science Applications
Beyond medicinal chemistry, this compound has found applications in material science, particularly in the development of polymers. Thiomorpholine-derived polymers possess multifunctional properties that make them suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds .
Case Study: Antituberculosis Activity
A recent study synthesized a series of thiomorpholine derivatives and evaluated their antituberculosis activity using both in vitro and in vivo models. Compound 3b was identified as a lead candidate, exhibiting significant efficacy against Mycobacterium tuberculosis with minimal cytotoxicity to host cells .
| Compound | Activity | IC50 (µM) | Comments |
|---|---|---|---|
| 3b | Antituberculosis | 5 | Low toxicity |
| 6a | Acetylcholinesterase Inhibition | 10 | Potential for Alzheimer’s treatment |
Case Study: Antioxidant Capacity
Another investigation focused on the antioxidant capacity of this compound derivatives using DPPH radical scavenging assays. The results demonstrated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid, indicating their potential use in nutraceutical formulations .
Mechanism of Action
The mechanism of action of thiomorpholine-3-thione involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity, signal transduction, and gene expression. The specific molecular targets and pathways involved depend on the context and application of the compound.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
*Calculated based on formula.
Key Observations :
- Thiomorpholine lacks the thione group, resulting in lower molecular weight and fewer H-bond acceptors. This reduces its polarity compared to this compound .
- Thiomorpholine-1,1-Dioxide (sulfone derivative) exhibits higher oxidation state and increased H-bond acceptors, enhancing hydrophilicity and thermal stability .
- Triazole-3-thione derivatives (e.g., ) feature aromatic fluorine and amino groups, increasing molecular weight and H-bond capacity, which may enhance biological activity .
- Benzimidazolone thiones () have larger aromatic systems, contributing to higher molecular weights and distinct solubility profiles .
Key Observations :
Biological Activity
Thiomorpholine-3-thione is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail the synthesis, mechanisms of action, and specific biological activities supported by recent research findings.
Chemical Structure and Synthesis
This compound has the chemical formula CHNS and features a thiomorpholine ring. Its synthesis typically involves the reaction of morpholine derivatives with sulfur-containing reagents, leading to a variety of substituted thiomorpholine derivatives with enhanced biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 144.19 g/mol |
| Melting Point | 80-82 °C |
| Solubility | Soluble in water |
| Functional Groups | Thione, Amine |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found to inhibit the growth of several strains, suggesting its potential as a therapeutic agent in treating infectious diseases.
- Case Study : A recent investigation reported that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
Research has highlighted the anticancer potential of this compound through various mechanisms, including the induction of apoptosis in cancer cells.
- Mechanism of Action : The compound interacts with cellular pathways that regulate cell survival and proliferation. It forms covalent bonds with nucleophilic sites on proteins, altering their function and leading to cell death in cancerous cells.
- Case Study : In vitro studies demonstrated that this compound reduced viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), showcasing its potential as an anticancer agent .
Enzyme Inhibition
This compound exhibits inhibitory effects on various enzymes, making it a candidate for drug development targeting enzymatic pathways involved in disease progression.
- Acetylcholinesterase Inhibition : Compounds derived from thiomorpholine have shown promising acetylcholinesterase inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer’s .
- Urease Inhibition : The compound has also been screened for urease inhibition, which is significant in managing infections caused by Helicobacter pylori .
The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. This interaction can modulate various biological processes:
- Covalent Bond Formation : this compound can react with nucleophilic sites on proteins.
- Signal Transduction Modulation : By altering protein functions, it can influence signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species Generation : Its redox-active nature may lead to increased oxidative stress in target cells, contributing to its anticancer effects .
Research Findings
Recent studies have expanded the understanding of this compound's biological activities:
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
